N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride
Overview
Description
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a dichlorophenyl group attached to a piperazine ring, which is further linked to an acetamide moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to disrupt mycobacterial energetics , suggesting that this compound may also target mycobacterial cells.
Mode of Action
It is suggested that the compound may interact with its targets, leading to disruption of mycobacterial energetics . This disruption could result in changes to the normal functioning of the target cells.
Biochemical Pathways
Given its potential role in disrupting mycobacterial energetics , it is plausible that the compound may affect pathways related to energy production and utilization in mycobacterial cells.
Result of Action
Based on its potential role in disrupting mycobacterial energetics , it can be inferred that the compound may lead to a decrease in energy production in the target cells, potentially inhibiting their growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the reaction of 3,5-dichlorobenzoic acid with piperazine in the presence of coupling agents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a dry solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperazine ring or the acetamide group.
Reduction: Reduction reactions can target the dichlorophenyl group or the acetamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide N-oxide, while reduction could produce N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also features a dichlorophenyl group and has been studied for its effects on mycobacterial energetics.
3,5-Dichlorophenol: A simpler compound with similar dichlorophenyl functionality, used as a research chemical and intermediate in various syntheses.
Uniqueness
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a dichlorophenyl group with a piperazine ring and acetamide moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O.2ClH/c13-9-5-10(14)7-11(6-9)16-12(18)8-17-3-1-15-2-4-17;;/h5-7,15H,1-4,8H2,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASCRYBCGNIGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.